L-Leucyl-L-alanyl-L-leucyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide composed of four amino acids: L-leucine, L-alanine, and two additional L-leucine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidizing agents can modify specific amino acid residues, potentially altering the peptide’s properties.
Substitution: Introducing different functional groups to the peptide chain through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions include modified peptides, amino acids, and various functionalized derivatives.
Scientific Research Applications
L-Leucyl-L-alanyl-L-leucyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and as a bioactive compound.
Materials Science: Utilized in the development of nanostructured materials and hydrogels due to its self-assembling properties.
Mechanism of Action
The mechanism of action of L-Leucyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets. For instance, peptides like this can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction cascades, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-alanine: A dipeptide composed of L-leucine and L-alanine.
L-Leucyl-L-leucine: A dipeptide composed of two L-leucine residues.
Uniqueness
L-Leucyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence and length, which confer distinct structural and functional properties
Properties
CAS No. |
918661-78-6 |
---|---|
Molecular Formula |
C21H40N4O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H40N4O5/c1-11(2)8-15(22)19(27)23-14(7)18(26)24-16(9-12(3)4)20(28)25-17(21(29)30)10-13(5)6/h11-17H,8-10,22H2,1-7H3,(H,23,27)(H,24,26)(H,25,28)(H,29,30)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
ATTJYVGKIAWSGU-QAETUUGQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.